molecular formula C11H20O10S2 B8806170 2,2-Bis(methylsulfonyloxymethyl)malonic acid diethyl ester CAS No. 440125-03-1

2,2-Bis(methylsulfonyloxymethyl)malonic acid diethyl ester

Cat. No.: B8806170
CAS No.: 440125-03-1
M. Wt: 376.4 g/mol
InChI Key: IPNRYBPVZHCTJL-UHFFFAOYSA-N
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Description

2,2-Bis(methylsulfonyloxymethyl)malonic acid diethyl ester is a specialized organic compound with the molecular formula C11H20O10S2 and a molecular weight of 376.4 g/mol . This compound is known for its unique structure, which includes two methylsulfonyloxymethyl groups attached to a malonic acid diethyl ester backbone. It is primarily used in organic synthesis and research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(methylsulfonyloxymethyl)malonic acid diethyl ester typically involves the reaction of malonic acid diethyl ester with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(methylsulfonyloxymethyl)malonic acid diethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Bis(methylsulfonyloxymethyl)malonic acid diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(methylsulfonyloxymethyl)malonic acid diethyl ester involves its reactivity towards nucleophiles and electrophiles. The methylsulfonyloxymethyl groups act as leaving groups in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids, which can further participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(methylsulfonyloxymethyl)malonic acid diethyl ester is unique due to the presence of the methylsulfonyloxymethyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications .

Properties

CAS No.

440125-03-1

Molecular Formula

C11H20O10S2

Molecular Weight

376.4 g/mol

IUPAC Name

diethyl 2,2-bis(methylsulfonyloxymethyl)propanedioate

InChI

InChI=1S/C11H20O10S2/c1-5-18-9(12)11(10(13)19-6-2,7-20-22(3,14)15)8-21-23(4,16)17/h5-8H2,1-4H3

InChI Key

IPNRYBPVZHCTJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(COS(=O)(=O)C)(COS(=O)(=O)C)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of diethyl bis(hydroxymethyl)malonate (46.95 g, 0.21 moles) (prepared by the method of P. Block, Jr., Organic Synthesis, Collective Volume V, 381 (1973)) in methylene chloride (500 mL) was treated with triethyl amine (63 mL) and cooled to −30° C. A mixture of methylsulfonyl chloride (35 mL) in methylene chloride (40 mL) was added to the reaction mixture dropwise over 20 minutes and the reaction mixture was allowed to stir at room temperature for 18 hours. The reaction mixture was then poured into ice water and the product was extracted with methylene chloride. The organic extracts were washed with saturated aqueous sodium chloride and then dried over magnesium sulfate. The solvent was removed by rotary evaporation at reduced pressure and the residue was recrystallized from t-butylmethyl ether and hexane to give 2,2-bis-methylsulfonyloxymethyl-malonic acid diethyl ester (55.04 g).
Quantity
46.95 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

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